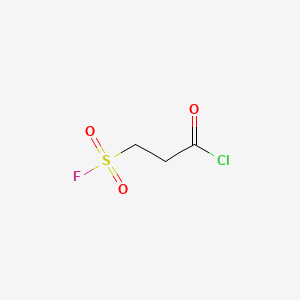![molecular formula C10H13ClF3NO2 B6604825 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid CAS No. 2763756-18-7](/img/structure/B6604825.png)
3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-{3-Chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid” is a chemical compound with the molecular formula C8H12ClN . It is a derivative of bicyclo[1.1.1]pentane (BCP), a motif that has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and monosubstituted/1,4-disubstituted arenes .
Synthesis Analysis
The synthesis of BCP derivatives, including “3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid”, involves bridge substitution on BCP derivatives . In 1989, Michl demonstrated the bridge 2,2-dichlorination of 1,3-disubstituted BCP derivatives with gaseous Cl2 .Molecular Structure Analysis
The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations . The BCP unit adds three-dimensional character and saturation to compounds .Chemical Reactions Analysis
Functionalisation of the tertiary bridgehead positions of BCP derivatives is well-documented, while functionalisation of the three concyclic secondary bridge positions remains an emerging field .Future Directions
properties
IUPAC Name |
3-(3-chloro-1-bicyclo[1.1.1]pentanyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN.C2HF3O2/c9-8-3-7(4-8,5-8)6-1-10-2-6;3-2(4,5)1(6)7/h6,10H,1-5H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJMOCXVHCZQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C23CC(C2)(C3)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-methyl-5H,7H-furo[3,4-d]pyrimidin-5-one](/img/structure/B6604751.png)
![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)
![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)
![2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride](/img/structure/B6604787.png)
![1-[2-(benzenesulfonyl)-1-{3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-yl}ethyl]-5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B6604793.png)
![5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride](/img/structure/B6604800.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![3-{3-bromobicyclo[1.1.1]pentan-1-yl}azetidine, trifluoroacetic acid](/img/structure/B6604821.png)